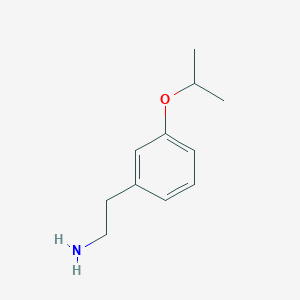

2-(3-Isopropoxyphenyl)ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

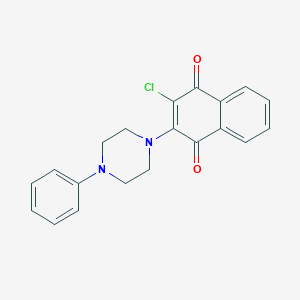

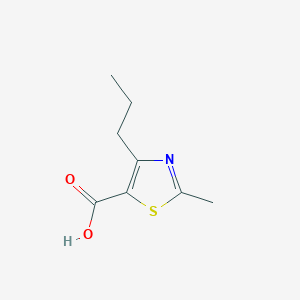

2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-(3-Isopropoxyphenyl)ethylamine can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.

Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

Field

Organic Chemistry

Application

Thiophene-based analogs, which can be synthesized using compounds similar to 2-(3-Isopropoxyphenyl)ethylamine, are of great interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods

The synthesis of thiophene derivatives involves heterocyclization of various substrates .

Results

Thiophene derivatives have been shown to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors, and have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine

Field

Biocatalysis

Application

An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .

Methods

The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .

Results

The integrated biocatalysis-crystallization concept has been successfully developed and implemented .

Basicity of Amines

Field

Physical Chemistry

Application

Amines, including compounds similar to 2-(3-Isopropoxyphenyl)ethylamine, are basic due to the lone pair of electrons on the nitrogen atom. This makes these compounds not only basic, but also good nucleophiles .

Methods

The basicity of amines can be determined by various methods, including acid-base titration .

Results

The basicity of amines is important in many chemical reactions and processes. For example, the basicity of amines is utilized in the extraction of amines from mixtures that also contain neutral compounds .

Synthesis of Amines

Application

Alkylation is an efficient method for the synthesis of tertiary and quaternary amines, which can be achieved using compounds similar to 2-(3-Isopropoxyphenyl)ethylamine .

Methods

The synthesis of amines involves the alkylation of primary, secondary, and tertiary amines .

Results

The synthesis of amines is a fundamental process in organic chemistry, with a wide range of applications in the synthesis of pharmaceuticals, dyes, and polymers .

Azide Synthesis

Application

Azide synthesis is a method for the synthesis of primary amines. The Lewis structure of the azide ion, N3−, is used in this process .

Methods

The synthesis involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Results

This method is used to prepare a variety of primary amines .

Formation of Lithium Diisopropylamide (LDA)

Application

In addition to acting as a base, 1° and 2° amines can act as very weak acids. Their N-H proton can be removed if they are reacted with a strong enough base. An example is the formation of lithium diisopropylamide (LDA, LiN[CH(CH3)2]2) by reacting n-butyllithium with diisopropylamine .

Methods

The formation of LDA involves the reaction of n-butyllithium with diisopropylamine .

Results

LDA is a strong base and is used in various organic reactions .

Propiedades

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECYUMSFUEJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401658 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropoxyphenyl)ethylamine | |

CAS RN |

149489-17-8 |

Source

|

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)